1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid is a compound that combines the structural features of benzothiazole and urea with sulfuric acid. Benzothiazole is an aromatic heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This method involves the condensation of benzothiazole with aldehydes or ketones.
Biginelli reaction: This multi-component reaction involves the condensation of benzothiazole, aldehydes, and urea.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single step to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes involved in various biological processes, such as DNA replication and protein synthesis . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-yl hydrazones: These compounds share the benzothiazole core and exhibit similar biological activities.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-substituted acetohydrazides: These derivatives also contain the benzothiazole moiety and are investigated for their anticonvulsant properties.
Uniqueness
Its specific structure allows for unique interactions with biological targets and enhanced reactivity in chemical reactions .
Properties
CAS No. |
61135-90-8 |
---|---|
Molecular Formula |
C10H13N3O5S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea;sulfuric acid |
InChI |
InChI=1S/C10H11N3OS.H2O4S/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10;1-5(2,3)4/h3-6H,1-2H3,(H,11,14);(H2,1,2,3,4) |
InChI Key |
QACVMQLECOFBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NC2=CC=CC=C2S1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.